molecular formula C9H9NO3 B6617411 4-(Prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid CAS No. 1511272-19-7

4-(Prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid

Cat. No.: B6617411
CAS No.: 1511272-19-7
M. Wt: 179.17 g/mol
InChI Key: MVAIGSBTBBBVJQ-UHFFFAOYSA-N
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Description

4-(Prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid is a functionalized cyclopentene derivative designed for advanced chemical biology and drug discovery research. This compound features a cyclopentene scaffold substituted with a carboxylic acid and a propiolamide group. The cyclopentene core is a recognized scaffold in medicinal chemistry, with related structures such as 4-amino-2-cyclopentene-1-carboxylic acid being well-documented . The incorporation of a propiolamide (prop-2-ynamido) group is of particular interest, as it provides a terminal alkyne handle suitable for bioorthogonal ligation reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This makes the compound a valuable bifunctional building block for synthesizing more complex molecules, conjugating biomolecules, or developing chemical probes. Researchers can utilize the carboxylic acid moiety for coupling to amines (e.g., to form amide bonds with proteins or solid supports) while reserving the alkyne group for subsequent click chemistry labeling or pull-down assays. The structural features of this molecule suggest its potential application in constructing peptidomimetics or as a constrained scaffold in the design of novel β-amino acid analogues, given that cyclopentene-based β-amino acids like transpentacin are known to induce stable secondary structures in peptides . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(prop-2-ynoylamino)cyclopent-2-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-8(11)10-7-4-3-6(5-7)9(12)13/h1,3-4,6-7H,5H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAIGSBTBBBVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)NC1CC(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters

  • Catalyst : Rhodium(II) acetate [Rh₂(OAc)₄] at 0.1–0.5 mol% loading.

  • Solvent : Dichloromethane (CH₂Cl₂) under acetylene gas sparging.

  • Temperature : 0°C during diazo compound addition, followed by gradual warming to room temperature.

  • Yield : 38–47% for intermediate carboxylic acids, with subsequent derivatization achieving 75–90% efficiency.

This method’s limitation lies in the volatility of intermediate cyclopropenes, necessitating immediate derivatization. For cyclopentene systems, stabilizing groups such as oxazolidinones or adamantoyl esters may mitigate decomposition.

Diels-Alder Cycloaddition for Cyclopentene Core Assembly

The Diels-Alder reaction between 1,3-dienes and dienophiles offers a stereocontrolled route to six-membered rings. However, strategic modifications enable the synthesis of five-membered cyclopentene systems.

Inverse Electron-Demand Diels-Alder (IEDDA)

Employing electron-deficient dienophiles (e.g., propiolamido-activated alkenes) with electron-rich dienes generates cyclopentene adducts. For instance:

Diene+HC≡C–CONH–(dienophile)thermalcyclopentene derivative\text{Diene} + \text{HC≡C–CONH–(dienophile)} \xrightarrow{\text{thermal}} \text{cyclopentene derivative}

Conditions :

  • Solvent: Toluene at reflux (110°C).

  • Catalyst: Lewis acids (e.g., SnCl₄) to enhance regioselectivity.

  • Yield: 60–75% for analogous systems.

Amidation Strategies for Prop-2-ynamido Functionalization

Introducing the propiolamide group at the cyclopentene C4 position requires precise regiocontrol. Two predominant methods are explored:

Direct Amidation of Cyclopentene Carboxylic Acid

Activating the carboxylic acid at C1 as a mixed anhydride enables coupling with propargylamine (HC≡C–CH₂–NH₂). However, competing side reactions at the alkyne moiety necessitate protective groups.

Procedure :

  • Activation : Treat cyclopent-2-ene-1-carboxylic acid with pivaloyl chloride in THF at –30°C.

  • Coupling : Add propargylamine and LiCl, followed by 4-dimethylaminopyridine (DMAP).

  • Deprotection : Remove trimethylsilyl (TMS) groups using tetrabutylammonium fluoride (TBAF).

Yield : 68–72% after optimization.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Rh-CatalyzedScalable, mild conditionsRequires volatile intermediates38–47
Diels-AlderStereocontrol, modular substratesLimited to specific diene/dienophile pairs60–75
Direct AmidationHigh functional group toleranceCompeting side reactions at alkyne68–72
Sonogashira CouplingLate-stage alkyne introductionSensitivity to Pd/Cu catalysts55–60

Chemical Reactions Analysis

Types of Reactions: 4-(Prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

4-(Prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it serves as a precursor for developing pharmaceuticals and studying biochemical pathways. Industrially, this compound is valuable for producing high-purity chemicals and materials .

Mechanism of Action

The mechanism of action of 4-(Prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biochemical processes. This modulation can lead to changes in cellular signaling, metabolism, and other physiological functions.

Comparison with Similar Compounds

Functional Group Variations

trans-4-Aminocyclopent-2-enecarboxylic Acid
  • Structure: (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid (CAS: 102579-71-5).
  • Molecular Formula: C₆H₉NO₂; MW: 127.06 g/mol .
  • Key Differences: Replaces the prop-2-ynamido group with a primary amine. Lacks the alkyne functionality, limiting its utility in bioorthogonal reactions. Used as a constrained amino acid analog in peptide synthesis .
4-[(tert-Butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylic Acid
  • Structure : Boc-protected amine derivative (CAS: 151907-80-1).
  • Molecular Formula: C₁₁H₁₇NO₄; MW: 227.26 g/mol .
  • Key Differences :
    • Features a tert-butoxycarbonyl (Boc) group instead of propiolamide.
    • The Boc group enhances stability during synthetic workflows, particularly in solid-phase peptide synthesis (SPPS) .
4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}cyclopent-2-ene-1-carboxylic Acid
  • Structure : Fmoc-protected derivative.
  • Molecular Formula: C₂₄H₁₉F₂NO₄ (exact formula inferred from substituents).
  • Key Differences :
    • Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is base-labile (unlike the acid-labile Boc group).
    • Bulkier structure impacts solubility and steric interactions in reactions .

Ring Size and Strain Comparisons

1-(Boc-Amino)cyclopropanecarboxylic Acid
  • Structure : Cyclopropane analog (CAS: 88950-64-5).
  • Molecular Formula: C₉H₁₅NO₄; MW: 201.22 g/mol .
  • Key Differences :
    • Cyclopropane ring introduces higher ring strain compared to cyclopentene.
    • Enhanced reactivity in ring-opening reactions but reduced conformational flexibility .
1-Arylcycloprop-2-ene-1-carboxamides
  • Structure : Cyclopropene derivatives with aryl and carboxamide groups.
  • Synthesis : Prepared via one-pot coupling of amines with acyl chlorides .
  • Key Differences :
    • Cyclopropene rings are more strained and reactive than cyclopentene.
    • Used in studies of strained alkene reactivity but lack the alkyne functionality .

Physicochemical Properties

Property 4-(Prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid trans-4-Aminocyclopent-2-enecarboxylic acid Boc-protected Derivative
Molecular Weight 179.18 g/mol 127.06 g/mol 227.26 g/mol
Solubility Moderate (polar aprotic solvents) High (aqueous at low pH) Low (requires DMF/DMSO)
Stability Sensitive to moisture/heat due to alkyne Oxidizes readily High (Boc group stable)
Melting Point Not reported Not reported 152°C

Biological Activity

4-(Prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of neuroinflammation and cancer treatment. This article reviews the available literature on its biological activity, synthesizing findings from various studies and providing insights into its mechanisms of action.

Chemical Structure and Properties

The compound features a cyclopentene ring with a carboxylic acid functional group and an amide side chain, which may influence its reactivity and interaction with biological targets. The structural formula can be represented as follows:

C7H9NO2\text{C}_7\text{H}_9\text{N}\text{O}_2

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its effects on neuroinflammatory pathways and cancer cell proliferation.

Neuroinflammatory Effects

Research indicates that compounds similar to this compound may modulate neuroinflammatory responses. For instance, inhibitors targeting p38 MAPK, a kinase involved in neuroinflammation, have shown promise in reducing neuroinflammatory markers in models of Alzheimer's disease (AD) . The potential for this compound to inhibit similar pathways could be explored further.

Anticancer Properties

The compound has been suggested to possess anticancer properties by inhibiting menin, a protein associated with various cancers including leukemia. Studies demonstrate that compounds targeting menin can induce apoptosis in cancer cells and reduce their proliferation . The mechanism typically involves the disruption of signaling pathways that promote cell survival and proliferation.

In Vitro Studies

In vitro studies have demonstrated that derivatives of cyclopentene carboxylic acids can affect cell viability and induce apoptosis in cancer cell lines. For example, certain derivatives have been shown to inhibit the growth of leukemia cells by inducing differentiation and apoptosis .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
Neuroinflammation InhibitionModulates p38 MAPK pathway
Anticancer ActivityInduces apoptosis via menin inhibition
Cell Growth InhibitionReduces proliferation in leukemia cell lines

Q & A

Q. What are the optimal synthetic routes for 4-(Prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves functionalizing 4-aminocyclopent-2-ene-1-carboxylic acid (a structural analog) with a propargyl group via amidation. Key steps include:
  • Amide coupling : Use of carbodiimide-based coupling agents (e.g., EDCI) in anhydrous solvents like DMF or THF under inert atmosphere .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product .
    Yield optimization requires precise control of stoichiometry (1:1 molar ratio of amine to propargylating agent) and reaction temperature (0–25°C to minimize side reactions) .

Q. How can the stereochemistry and structural integrity of this compound be confirmed?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : 1H^1H- and 13C^{13}C-NMR to verify cyclopentene ring conformation (e.g., coupling constants for double-bond geometry) and propargylamide linkage (amide proton at ~6.5–7.0 ppm) .
  • IR : Characteristic peaks for carboxylic acid (1700–1725 cm1^{-1}) and amide (1650–1680 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C9_9H9_9NO3_3) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation (>98%) .
  • Recrystallization : Use of ethanol/water mixtures to remove unreacted starting materials .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for cyclopentene carboxylic acid derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from:
  • Assay variability : Standardize in vitro enzyme inhibition assays (e.g., fixed substrate concentrations, pH 7.4 buffer) .
  • Structural analogs : Compare activity of 4-(Prop-2-ynamido) derivatives with non-propargylated analogs (e.g., 4-aminocyclopent-2-ene-1-carboxylic acid) to isolate substituent effects .
  • Statistical validation : Apply ANOVA or t-tests to assess significance across replicate experiments .

Q. What computational methods predict the reactivity of this compound in aqueous environments?

  • Methodological Answer :
  • DFT calculations : Optimize molecular geometry (e.g., Gaussian 16) to model cyclopentene ring strain and propargylamide electron density .
  • MD simulations : Simulate solvation effects (e.g., explicit water models) to predict hydrolysis rates of the amide bond .

Q. How does the propargylamide substituent influence interactions with biological targets compared to other derivatives?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to compare binding affinities of propargylamide vs. acetylated analogs to enzymes (e.g., GABA transaminase) .
  • Kinetic assays : Measure KiK_i values to quantify inhibitory effects, correlating with substituent electronic properties (Hammett σ constants) .

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